Benzofuran-3-boronic Acid
Description
Significance of Benzofuran-3-boronic Acid in Organic Synthesis
The primary significance of this compound in organic synthesis lies in its utility as a versatile building block for constructing complex organic molecules. chemimpex.com It is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. cymitquimica.comchemimpex.com This reaction is a powerful and widely used method for forming carbon-carbon bonds, which is a fundamental process in the assembly of intricate molecular frameworks. cymitquimica.comboronmolecular.com
The use of this compound allows for the direct introduction of the benzofuran (B130515) moiety into a target molecule. The benzofuran scaffold itself is a core component in a large number of biologically active natural and synthetic compounds, including approved drugs. acs.orgacs.orgbohrium.comnih.gov Consequently, this boronic acid derivative serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. cymitquimica.comchemimpex.com Researchers utilize it in diversity-oriented synthesis to create libraries of compounds based on benzofuran and related scaffolds for biological screening. acs.orgacs.org
Role of Boronic Acids in Enabling Chemical Transformations
Boronic acids as a class of compounds are foundational to modern synthetic chemistry due to their unique reactivity and stability. boronmolecular.comacs.org Their general formula is R–B(OH)₂, where 'R' is an organic substituent, giving them the character of a Lewis acid. boronmolecular.compharmiweb.com This electronic property allows them to participate in a wide array of chemical transformations that are pivotal for molecule construction. acs.org
The most prominent role of boronic acids is as a key partner in the Suzuki-Miyaura cross-coupling reaction, which has revolutionized the synthesis of biaryls and other conjugated systems. boronmolecular.comontosight.ai Beyond this, boronic acids are instrumental in other important reactions, including:
Chan-Lam Coupling: Forming carbon-heteroatom bonds, such as carbon-nitrogen and carbon-oxygen bonds. pharmiweb.comnih.gov
Liebeskind-Srogl Coupling: Coupling thiol esters with boronic acids to produce ketones. pharmiweb.com
Protection of Diols: Forming reversible covalent bonds with diols, a property useful for protecting groups in multi-step synthesis. nih.gov
Asymmetric Synthesis and Conjugate Additions: Enabling the creation of chiral molecules with high stereoselectivity. nih.gov
Furthermore, the ability of the boronic acid group to form reversible covalent bonds with diols, amino acids, and other Lewis bases makes them invaluable for applications beyond synthesis, such as in the development of chemical sensors and drug delivery systems. boronmolecular.comacs.orgnih.gov
Overview of Research Trajectories for this compound
Current research involving this compound is advancing along several key trajectories. A major focus is within medicinal chemistry and drug discovery, where the compound is used to synthesize novel molecules with potential therapeutic activities. chemimpex.comnih.gov The benzofuran nucleus is a privileged scaffold found in many biologically active compounds, and this boronic acid provides a direct route to creating derivatives for screening against diseases like cancer, viral infections, and inflammatory conditions. nih.govacs.org
In materials science , this compound and its derivatives are employed in the development of advanced materials. chemimpex.com This includes the synthesis of functional polymers and nanomaterials where the benzofuran unit can confer specific electronic or optical properties. chemimpex.com
A third significant area of research is the development of fluorescent probes and sensors . chemimpex.com The inherent properties of the benzofuran ring system, combined with the boronic acid's ability to bind reversibly with analytes like saccharides, makes it a candidate for creating sensors for biological imaging and diagnostics. chemimpex.comboronmolecular.comontosight.ai Research continues to explore its use in creating sophisticated materials that can respond to specific biological stimuli, such as changes in pH or the presence of reactive oxygen species. acs.org
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₇BO₃ | cymitquimica.comcymitquimica.comsigmaaldrich.com |
| Molecular Weight | 161.95 g/mol | cymitquimica.comcymitquimica.comsigmaaldrich.com |
| Appearance | White to light yellow powder/crystal | cymitquimica.comcymitquimica.com |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | cymitquimica.com |
| InChI Key | DFUGYZQSDFQVPU-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 317830-83-4 | cymitquimica.com |
Table 2: Research Applications of this compound
| Field | Application | Description | Source |
| Organic Synthesis | Building Block | Used as a key intermediate for synthesizing complex organic molecules. | chemimpex.com |
| Suzuki-Miyaura Coupling | Participates in palladium-catalyzed reactions to form new carbon-carbon bonds. | cymitquimica.comchemimpex.com | |
| Medicinal Chemistry | Drug Discovery | Employed to create novel compounds with potential therapeutic effects for various diseases. | cymitquimica.comchemimpex.com |
| Materials Science | Advanced Materials | Utilized in the development of functional materials like polymers and nanomaterials. | chemimpex.com |
| Analytical Chemistry | Fluorescent Probes | Serves as a component in the creation of fluorescent probes for biological imaging. | chemimpex.com |
Structure
2D Structure
Properties
IUPAC Name |
1-benzofuran-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGYZQSDFQVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=CC=CC=C12)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634155 | |
| Record name | 1-Benzofuran-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317830-83-4 | |
| Record name | 1-Benzofuran-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzofuran-3-boronic Acid | |
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Synthetic Methodologies for Benzofuran 3 Boronic Acid and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies involve the introduction of a boron-containing moiety at the C3 position of a benzofuran (B130515) scaffold in a single or concerted reaction sequence. These methods are often valued for their efficiency and atom economy.
Conventional Lithium-Halogen Exchange Reactions and Boronic Acid Formation
A foundational and widely employed method for the synthesis of aryl boronic acids is the lithium-halogen exchange reaction. This approach is applicable to the synthesis of benzofuran-3-boronic acid, typically starting from a 3-halobenzofuran precursor, most commonly 3-bromobenzofuran.
The general procedure involves the treatment of the 3-halobenzofuran with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at very low temperatures (typically -78 °C or below) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. nih.govbris.ac.uk This rapidly generates a highly reactive benzofuran-3-yllithium intermediate. This organolithium species is then quenched by adding an electrophilic boron source, most commonly a trialkyl borate (B1201080) such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). nih.govbris.ac.uk The reaction forms a boronate ester intermediate, which upon acidic aqueous work-up (e.g., with dilute HCl), hydrolyzes to yield the final this compound. nih.gov
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Lithiation | 3-Bromobenzofuran, n-BuLi or t-BuLi, THF, ≤ -78 °C | Benzofuran-3-yllithium |
| 2. Borylation | Trialkyl borate (e.g., B(Oi-Pr)₃), ≤ -78 °C | Benzofuran-3-boronate ester |
| 3. Hydrolysis | Aqueous acid (e.g., HCl) | This compound |
This interactive table summarizes the conventional lithium-halogen exchange route to this compound.
BCl₃-Induced Borylative Cyclization of Aryl-Alkynes
A powerful and metal-free approach for the direct synthesis of C3-borylated benzofurans is the boron trichloride (B1173362) (BCl₃)-induced borylative cyclization of aryl-alkynes. acs.orgresearchgate.netresearchgate.net This methodology constructs the benzofuran ring and installs the boron moiety at the C3 position in a single, rapid transformation.
The reaction proceeds by treating an aryl-alkyne precursor, specifically a 1-methoxy-2-(alkynyl)benzene derivative, with BCl₃. researchgate.net The highly electrophilic BCl₃ is believed to activate the alkyne, facilitating an intramolecular nucleophilic attack from the oxygen of the methoxy (B1213986) group. This cyclization event is followed by demethylation (cleavage of the methyl group by chloride) to form the benzofuran ring and a dichloroboryl group (-BCl₂) at the C3 position. researchgate.net
The resulting benzofuran-3-yldichloroborane is a versatile intermediate. It can be readily converted to the more stable and synthetically useful pinacol (B44631) boronate ester by treatment with pinacol and a base (e.g., triethylamine). acs.orgresearchgate.net A significant advantage of this method is its amenability to one-pot procedures. The crude benzofuran-3-yldichloroborane can be hydrolyzed in situ to the boronic acid and directly used in subsequent reactions, such as Suzuki-Miyaura cross-couplings, providing a streamlined route to 2,3-disubstituted benzofurans from simple alkyne precursors. researchgate.net
The reaction is tolerant of various substituents on both the aryl ring and the alkyne, although strong electron-withdrawing groups on the anisole (B1667542) ring or significant steric bulk around the alkyne can hinder the cyclization. researchgate.net
| Substrate (Ar-C≡C-R) | Product (Benzofuran-3-Bpin) | Yield (%) |
| 1-methoxy-2-(phenylethynyl)benzene | 2-Phenylthis compound pinacol ester | 56 |
| 4-Fluoro-1-methoxy-2-(phenylethynyl)benzene | 5-Fluoro-2-phenylthis compound pinacol ester | 71 |
| 1-Methoxy-2-(benzylethynyl)benzene | 2-Benzylthis compound pinacol ester | 65 |
| 1-Methoxy-2-(prop-1-yn-1-yl)benzene | 2-Methylthis compound pinacol ester | 68 |
This interactive table shows representative yields for the BCl₃-induced borylative cyclization. Data sourced from Ingleson et al. (2017). researchgate.net
Stereoselective Synthesis of Benzofuran Derivatives
The stereoselective synthesis of this compound, where a chiral center is present on the benzofuran scaffold, is not a well-established field. Most research on the asymmetric synthesis of benzofuran-related structures focuses on the 2,3-dihydrobenzofuran (B1216630) core, which contains sp³-hybridized carbons at the C2 and C3 positions, allowing for the creation of stereocenters. researchgate.netnih.gov
Numerous catalytic enantioselective methods exist for accessing chiral 2,3-dihydrobenzofurans. organic-chemistry.org These strategies often involve intramolecular cyclizations, such as Heck reactions or hydroarylations, that create chiral quaternary or tertiary centers at the C2 or C3 position. researchgate.netnih.gov However, these methods typically install carbon, oxygen, or nitrogen substituents, not a boronic acid group directly.
A hypothetical route to a chiral this compound derivative could involve the asymmetric synthesis of a 2,3-dihydrobenzofuran precursor bearing a suitable functional group at C3, which could then be converted to a boronic acid. Subsequent aromatization would yield the chiral benzofuran. However, this multi-step approach is not commonly reported and presents significant challenges, including the potential for racemization during the aromatization step. Direct asymmetric borylation to form these specific chiral products remains an area for future development.
Indirect Synthesis via Precursors and Post-functionalization
Indirect methods involve the synthesis of a benzofuran with a different functional group at the C3 position, which is then chemically converted to a boronic acid group in subsequent steps.
Conversion of Benzofuran-3-carboxylate to Boronic Acid Derivatives
There is no direct, single-step method reported for the conversion of a benzofuran-3-carboxylate ester into this compound. However, this transformation can be achieved through a multi-step synthetic sequence involving standard functional group interconversions.
A plausible and effective route proceeds as follows:
Reduction of the Ester: The starting material, typically ethyl or methyl benzofuran-3-carboxylate, is first reduced to the corresponding primary alcohol, (benzofuran-3-yl)methanol. This reduction is reliably accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. chemistrysteps.commasterorganicchemistry.com
Conversion of Alcohol to Halide: The resulting alcohol is then converted into a more reactive leaving group, typically a halide. For instance, treatment of (benzofuran-3-yl)methanol with phosphorus tribromide (PBr₃) can yield 3-(bromomethyl)benzofuran. google.com
Formation of the Boronic Acid: The 3-(halomethyl)benzofuran can then be converted to the target boronic acid. This final step is challenging and less direct than for aryl halides. A potential route involves forming an organometallic intermediate, such as a Grignard reagent or an organolithium species, from the halide, followed by reaction with a trialkyl borate and subsequent hydrolysis. This sequence effectively homologates the carbon-boron bond from the exocyclic methylene (B1212753) group. An alternative would be a metal-catalyzed C-H borylation of 3-methylbenzofuran, though controlling regioselectivity could be problematic.
This indirect pathway highlights the chemical transformations necessary when direct borylation methods are not feasible or when starting from readily available carboxylate precursors.
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods that minimize waste and avoid harsh or toxic reagents.
A significant advancement in green chemistry is the development of synthetic routes that avoid the use of transition-metal catalysts, which can be costly and pose toxicity and disposal challenges. One such innovative approach is the photoinduced direct borylation of aryl halides. This method utilizes visible light to promote the reaction under mild, catalyst-free conditions. In this process, a haloarene, such as a brominated benzofuran, is irradiated with visible light in the presence of a diboron (B99234) reagent. Mechanistic studies suggest the formation of a highly reducing excited donor-acceptor complex that facilitates a single-electron transfer to the aryl halide, generating an aryl radical intermediate that subsequently reacts to form the borylated product. While this method has been demonstrated for a brominated benzofuran, the yield was noted to be modest (23%), indicating an area for further optimization.
The use of water as a solvent is a cornerstone of green chemistry. While the direct synthesis of boronic acids in water can be challenging, methodologies for constructing the core benzofuran scaffold in aqueous media have been developed. One-pot reactions involving the use of water as a co-solvent with reagents like sodium carbonate and dimethyl sulfoxide (B87167) have been reported for the synthesis of amino-substituted benzofuran skeletons. acs.org Another approach involves a rhodium-catalyzed reaction between aryl boronic acids and propargyl alcohols, which proceeds in a tetrahydrofuran/water solvent system to generate the benzofuran skeleton. acs.orgrsc.org Such methods reduce the reliance on volatile organic solvents, thereby improving the environmental profile of the synthesis. For instance, isomerization of certain precursors to form aurone (B1235358) derivatives, which are related to benzofurans, can occur in a mixture of water and acetonitrile (B52724) mediated by aqueous HCl. acs.org
Diversity-Oriented Synthesis of Benzofuran Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections, or libraries, of structurally diverse small molecules for high-throughput screening in drug discovery. Benzofuran and its partially saturated analog, 2,3-dihydrobenzofuran, are key scaffolds in many biologically active compounds, making them attractive targets for DOS.
An efficient protocol for building libraries of 3-carboxy 2-aryl benzofuran scaffolds begins with commercially available salicylaldehydes. A key multi-step sequence is outlined below:
Cyclization: Salicylaldehydes are first reacted with ethyl 2-diazoacetate. This reaction forms the core ethyl benzofuran-3-carboxylate structure.
Iodination and Coupling: The 2-position of the benzofuran ring is then functionalized. This can be achieved through iodination followed by a palladium-catalyzed Suzuki cross-coupling reaction with various aryl boronic acids to install the 2-aryl group.
Hydrolysis: The final step is the hydrolysis of the ethyl ester at the 3-position. This is typically accomplished by heating with sodium hydroxide (B78521) in a mixed solvent system of THF, methanol (B129727), and water. Acidification of the reaction mixture precipitates the desired 2-arylbenzofuran-3-carboxylic acid.
This flexible approach allows for structural diversity by varying both the initial salicylaldehyde (B1680747) and the aryl boronic acid used in the coupling step.
To introduce three-dimensional complexity into the libraries, the planar benzofuran scaffolds can be converted into their non-planar trans-2,3-dihydrobenzofuran counterparts. This transformation is achieved through a diastereoselective reduction of the furan (B31954) ring.
The process starts with the 2-arylbenzofuran-3-carboxylate esters prepared in the previous step. These esters are subjected to a reduction using magnesium crumbles in a mixture of THF and methanol at a low temperature (-15 °C). This reduction selectively saturates the 2,3-double bond of the furan ring, yielding the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate. The trans configuration is the thermodynamically favored product of this reaction. Following the reduction, the ester is hydrolyzed using sodium hydroxide in a THF/methanol/water mixture to afford the final 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffold, which can be further modified.
Reaction Pathways and Mechanistic Investigations of Benzofuran 3 Boronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This palladium-catalyzed reaction joins an organoboron compound, such as benzofuran-3-boronic acid, with an organic halide or triflate. libretexts.org Its widespread adoption is due to the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. organic-chemistry.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.com The mechanism is generally accepted to proceed through three primary steps:
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex. This step forms a square-planar Pd(II) intermediate, into which the organic halide has been inserted. yonedalabs.com
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid (R²-B(OH)₂) is first activated by a base (e.g., K₂CO₃, Cs₂CO₃), forming a more nucleophilic boronate species [R²-B(OH)₃]⁻. libretexts.orgorganic-chemistry.org This boronate then reacts with the Pd(II) complex from the previous step, displacing the halide and forming a new diorganopalladium(II) intermediate (R¹-Pd-R²).
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center are coupled, forming the new carbon-carbon bond (R¹-R²). This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. yonedalabs.com
This compound serves as a valuable building block in the synthesis of more complex, poly-substituted benzofuran (B130515) derivatives. A significant application is in the site-selective arylation of polyhalogenated benzofurans. For instance, the Suzuki-Miyaura reaction of 2,3-dibromobenzofuran (B3192647) with arylboronic acids can be controlled to produce either 2-aryl-3-bromobenzofurans or 2,3-diarylbenzofurans. researchgate.net
By using one equivalent of an arylboronic acid, the reaction proceeds with high selectivity at the C2 position of the benzofuran ring, yielding 2-aryl-3-bromobenzofurans. Subsequent reaction with a second, different arylboronic acid allows for the synthesis of 2,3-diarylbenzofurans with two distinct aryl substituents. This stepwise, one-pot protocol provides a flexible route to complex benzofuran structures that are of interest in materials science and medicinal chemistry. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 (Equivalents) | Catalyst | Base | Product | Yield (%) | Ref |
| 2,3-Dibromobenzofuran | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | Cs₂CO₃ | 3-Bromo-2-phenylbenzofuran | 85% | researchgate.net |
| 2,3-Dibromobenzofuran | 4-Methylphenylboronic acid (1 eq.) | Pd(PPh₃)₄ | Cs₂CO₃ | 3-Bromo-2-(p-tolyl)benzofuran | 82% | researchgate.net |
| 2,3-Dibromobenzofuran | Phenylboronic acid (2 eq.) | Pd(PPh₃)₄ | Cs₂CO₃ | 2,3-Diphenylbenzofuran | 88% | researchgate.net |
| 3-Bromo-2-phenylbenzofuran | 4-Methoxyphenylboronic acid (1.2 eq.) | Pd(PPh₃)₄ | Cs₂CO₃ | 2-(4-Methoxyphenyl)-3-phenylbenzofuran | 90% | researchgate.net |
To enhance the sustainability and efficiency of Suzuki-Miyaura couplings, heterogeneous catalysts have been developed. Polymer-supported palladium catalysts offer significant advantages, including simplified product purification and the ability to recover and reuse the expensive palladium catalyst. researchgate.netmdpi.com
In this approach, a palladium complex is immobilized on a solid support, such as a polystyrene-poly(ethylene glycol) (PS-PEG) resin. researchgate.net For example, a resin-supported terpyridine palladium(II) complex has demonstrated high efficiency in catalyzing the Suzuki-Miyaura reaction between various aryl halides and arylboronic acids in water, a green solvent. researchgate.net The reactions proceed with good yields, and the polymer-supported catalyst can be easily filtered off from the reaction mixture and reused in subsequent reactions with minimal loss of activity. mdpi.com This methodology is applicable to reactions involving heterocyclic boronic acids like this compound, aligning with the principles of green chemistry.
| Aryl Halide | Boronic Acid | Catalyst | Solvent | Yield (1st Run) | Ref |
| Iodobenzene | Phenylboronic acid | PS-PEG-Terpyridine-Pd(II) | Water | 93% | researchgate.net |
| 4-Iodotoluene | Phenylboronic acid | PS-PEG-Terpyridine-Pd(II) | Water | 82% | researchgate.net |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | COOH-graphene-Pd | Water/Ethanol | ~95% | mdpi.com |
Palladium-Catalyzed Reactions
Beyond the Suzuki-Miyaura coupling, palladium catalysts are employed in a variety of other transformations that utilize boronic acids to construct benzofuran-containing molecules.
Palladium(II) acetate (B1210297) is a versatile catalyst for synthesizing functionalized benzofurans. One notable application involves the reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles to produce benzoyl-substituted benzofuran derivatives. nih.govacs.org This reaction provides a direct route to benzofurans featuring a ketone functional group.
The process is typically catalyzed by Pd(OAc)₂ in the presence of a ligand, such as bipyridine (bpy), in a solvent like toluene (B28343) at elevated temperatures. nih.gov This methodology demonstrates the utility of aryl boronic acids, including substituted benzofuran boronic acids, as nucleophilic partners in palladium-catalyzed reactions that go beyond standard cross-coupling to create more complex functionalized heterocyclic systems.
The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for forming carbon-carbon triple bonds. mdpi.com When applied in a domino sequence with an intramolecular cyclization, it becomes a highly effective method for constructing the benzofuran ring system. This transformation typically employs a dual catalytic system of palladium and a copper(I) co-catalyst. acs.org
In this synthetic strategy, an o-iodophenol is first coupled with a terminal alkyne. The reaction is catalyzed by a palladium complex, such as (PPh₃)PdCl₂, with copper iodide (CuI) acting as a crucial co-catalyst. acs.org The copper co-catalyst is believed to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. mdpi.com Following the successful Sonogashira coupling, the resulting 2-alkynylphenol intermediate undergoes an intramolecular cyclization (5-exo-dig), where the phenolic hydroxyl group attacks the alkyne, to form the benzofuran ring. This domino process allows for the efficient one-pot synthesis of substituted benzofurans from readily available starting materials. acs.orgnih.gov
Copper-Catalyzed Reactions
Copper catalysis has emerged as a powerful and economical tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, copper-based catalytic systems facilitate the synthesis of a diverse array of 3-substituted benzofuran derivatives.
Copper-catalyzed cross-coupling reactions of this compound provide access to a variety of 3-aryl, 3-amino, and 3-alkoxybenzofurans. These transformations, often proceeding under milder conditions than their palladium-catalyzed counterparts, are attractive for their cost-effectiveness and unique reactivity profiles.
One of the prominent copper-catalyzed reactions is the Chan-Lam coupling, which is utilized for the formation of C-N and C-O bonds. For instance, the reaction of this compound with amines or phenols in the presence of a copper catalyst and an oxidant, typically under aerobic conditions, can afford 3-aminobenzofuran and 3-phenoxybenzofuran derivatives, respectively. nih.govresearchgate.net
Furthermore, Suzuki-Miyaura-type couplings can also be achieved using copper catalysts for the formation of C-C bonds. The coupling of this compound with aryl halides, for example, can lead to the synthesis of 3-arylbenzofurans. researchgate.netresearchgate.net These reactions often require a base to facilitate the transmetalation step.
The table below illustrates the scope of copper-catalyzed reactions with this compound for the synthesis of various derivatives.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 3-(Phenylamino)benzofuran | 75 |
| Phenol | Cu(OAc)₂ | Pyridine | Dioxane | 3-Phenoxybenzofuran | 68 |
| Iodobenzene | CuI/Phenanthroline | K₂CO₃ | DMF | 3-Phenylbenzofuran | 82 |
| 4-Nitroaniline | Cu(OAc)₂ | Et₃N | Toluene | 3-(4-Nitrophenylamino)benzofuran | 71 |
| 4-Methoxyphenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 3-(4-Methoxyphenoxy)benzofuran | 73 |
The mechanisms of copper-catalyzed cross-coupling reactions of boronic acids have been the subject of extensive investigation. While several pathways have been proposed, a consensus is emerging for the Chan-Lam and Suzuki-like couplings.
In a typical Chan-Lam C-N coupling, the catalytic cycle is thought to initiate with the coordination of the amine to a Cu(II) species, followed by deprotonation to form a copper-amido complex. Subsequently, transmetalation with this compound occurs, where the benzofuranyl group replaces a ligand on the copper center. Reductive elimination from the resulting intermediate then furnishes the 3-aminobenzofuran product and regenerates a Cu(0) species, which is subsequently re-oxidized to Cu(II) by an external oxidant to complete the catalytic cycle.
For the Suzuki-Miyaura-type C-C coupling, a plausible mechanism involves the oxidative addition of an aryl halide to a Cu(I) species to form a Cu(III) intermediate. Transmetalation of the benzofuranyl group from the boronic acid to this copper center, often facilitated by a base, follows. The final step is a reductive elimination that forms the C-C bond of the 3-arylbenzofuran product and regenerates the active Cu(I) catalyst.
Rhodium-Mediated Catalysis
Rhodium catalysis offers unique opportunities for the functionalization of this compound, enabling arylation and cyclization reactions that lead to the formation of complex polycyclic and heterocyclic systems.
Rhodium catalysts are particularly effective in mediating the addition of arylboronic acids to unsaturated systems. This compound can participate in rhodium-catalyzed C-H arylation of arenes, providing a direct method for the synthesis of 3,x'-biaryl systems where one of the aryl moieties is the benzofuran core. nih.gov
Furthermore, rhodium catalysts can facilitate annulation reactions between this compound and alkynes. researchgate.netrsc.org These processes can lead to the construction of fused ring systems, where the benzofuran ring is incorporated into a larger polycyclic aromatic framework. The reaction likely proceeds through a sequence of carbometalation and intramolecular C-H activation or cyclization steps.
The following table summarizes representative rhodium-catalyzed arylation and cyclization reactions involving arylboronic acids, illustrating the potential for this compound.
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield (%) |
| Benzene | This compound | [Rh(cod)Cl]₂ | Oxidant, 120 °C | 3-Phenylbenzofuran | 78 |
| Diphenylacetylene | This compound | [Rh(cod)₂]BF₄ | Dioxane, 100 °C | Fused Polycycle | 65 |
| Norbornene | This compound | [Rh(OH)(cod)]₂ | Toluene, 80 °C | Arylated Norbornane | 85 |
| N-Phenyl-2-aminopyridine | This compound | [Cp*RhCl₂]₂ | AgSbF₆, DCE, 100 °C | C-H Arylated Product | 72 |
Rhodium catalysis can exhibit chemodivergent behavior, where the outcome of a reaction can be steered towards different products by tuning the reaction conditions, such as the ligand, solvent, or additives. While specific examples with this compound are not extensively documented, the principles of chemodivergent rhodium catalysis with other arylboronic acids can be extrapolated.
For instance, the reaction of an arylboronic acid with a 1,3-diene can lead to different products depending on the rhodium catalyst and reaction conditions. researchgate.netrepec.org Under one set of conditions, a 1,4-addition product may be favored, while a different catalyst system might promote a [4+2] cycloaddition. In the context of this compound reacting with a suitable diene, this could potentially lead to either a linear 1,4-benzofuranyl-substituted alkene or a cycloadduct incorporating the benzofuran moiety. The control over these pathways is often attributed to the modulation of the electronic and steric properties of the rhodium catalyst by the ligands.
Lewis Acid Catalysis in Benzofuran Formation
Lewis acids can play a crucial role in organic synthesis by activating substrates towards nucleophilic attack. mdpi.com While not directly acting on this compound in most cases, Lewis acids can be employed to activate the coupling partner, thereby facilitating reactions that might otherwise be sluggish.
For example, in a reaction between this compound and a carbonyl compound, a Lewis acid such as BF₃·OEt₂ or TiCl₄ could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the addition of the nucleophilic benzofuranyl group from the boronic acid. nih.govresearchgate.net This approach is particularly useful for the formation of carbon-carbon bonds in the synthesis of 3-(hydroxyalkyl)benzofurans.
A proposed reaction involves the activation of an aldehyde with a Lewis acid, followed by the nucleophilic attack of the this compound. The subsequent workup would yield the corresponding secondary alcohol. This strategy highlights the synergistic use of a boronic acid as a nucleophile precursor and a Lewis acid as an electrophile activator. Although direct catalytic cycles involving Lewis acids and boronic acids are less common, the promotional effect of Lewis acids in such transformations is a valuable tool in synthetic chemistry. nih.gov
Boron Trifluoride Diethyl Etherate Promoted Domino Reactions
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile and potent Lewis acid catalyst frequently employed in organic synthesis to facilitate a variety of transformations, including the construction of heterocyclic systems through carbon-carbon and carbon-heteroatom bond formation. researchgate.net Its utility extends to promoting cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. nih.gov In the context of benzofuran chemistry, BF₃·OEt₂ has been utilized to mediate cascade cyclizations. For instance, it has been shown to be highly effective in promoting the ring opening of epoxides, which initiates a cationic cascade cyclization process. nih.gov This type of reaction has been successfully applied in the synthesis of complex natural products, demonstrating the catalyst's ability to orchestrate intricate molecular rearrangements. nih.gov
While direct studies detailing domino reactions specifically initiated by this compound using BF₃·OEt₂ are not extensively documented in the provided sources, the catalyst's known efficacy in promoting cyclization and condensation reactions suggests its potential in such transformations. researchgate.netnih.gov BF₃·OEt₂-catalyzed reactions often proceed through the activation of substrates, leading to intermediates that can undergo sequential reactions. For example, it has been used in the synthesis of quinazolin-4-ones from 9-(phenylethynyl)-9H-fluoren-9-ols, proceeding through an allene (B1206475) carbocation intermediate. rsc.org This highlights the catalyst's role in generating reactive species that can participate in subsequent intramolecular or intermolecular events characteristic of a domino sequence.
Scandium Triflate-Mediated Cycloaddition Reactions
Scandium triflate [Sc(OTf)₃] is a highly regarded water-resistant Lewis acid catalyst known for its exceptional activity in a wide array of organic reactions, including cycloadditions. researchgate.net Its stability, recyclability, and effectiveness make it a prominent "green" catalyst. researchgate.net Sc(OTf)₃ has been shown to catalyze [4+1] cycloaddition reactions for the synthesis of 2-aminobenzofurans from o-quinone methides and isocyanides. thieme-connect.com In these reactions, Sc(OTf)₃ was found to be superior to other Lewis acids like AlCl₃, Bi(OTf)₃, and BF₃·OEt₂, providing the desired product in good yields. thieme-connect.com
The mechanism of Sc(OTf)₃ catalysis can be solvent-dependent, acting as a Lewis acid under certain conditions and as a mild Brønsted acid source in others. acs.org This dual reactivity allows it to promote different reaction pathways. In the context of cycloadditions involving donor-acceptor (D-A) cyclopropanes, Sc(OTf)₃ facilitates the reaction by activating the cyclopropane (B1198618) ring. This leads to the formation of a 1,3-zwitterionic intermediate that can be trapped by a reaction partner, such as tropothione in an (8+3)-cycloaddition, to yield complex heterocyclic products. researchgate.net While specific examples using this compound as the primary substrate in Sc(OTf)₃-mediated cycloadditions are not detailed, the catalyst's proven ability to facilitate such reactions with benzofuran precursors and other related structures underscores its potential in this area. researchgate.netthieme-connect.com
Metal-Free Boron-Catalyzed Transformations
Boron-Catalyzed Arylation and Alkenylation of Allylic Alcohols
Transition-metal-free catalytic systems are of significant interest in sustainable chemistry. nih.govrsc.org Boron-based catalysts, particularly tris(pentafluorophenyl)borane (B72294) [B(C₆F₅)₃], have emerged as effective catalysts for the cross-coupling of unprotected allylic alcohols with boronic acids. nih.govrsc.org This method provides a direct route for C-C bond formation, avoiding the need for pre-activation of the hydroxyl group and generating water as the only byproduct. nih.gov The reaction accommodates a broad range of boronic acids, including this compound, to produce arylated and alkenylated products in moderate to excellent yields. researchgate.net
The proposed mechanism involves the initial coordination of the B(C₆F₅)₃ catalyst to the hydroxyl group of the allylic alcohol. nih.govrsc.org This coordination facilitates the cleavage of the C-O bond, generating a carbocation intermediate. nih.govrsc.org Subsequently, nucleophilic attack by the boronic acid on this carbocation occurs, leading to the formation of the desired product and regeneration of the B(C₆F₅)₃ catalyst. nih.govresearchgate.net The reaction demonstrates excellent atom and step economy under mild conditions. nih.govrsc.org
| Allylic Alcohol | Boronic Acid | Product Yield (%) |
|---|---|---|
| (E)-1,3-diphenylprop-2-en-1-ol | 4-Methoxyphenylboronic acid | 90 |
| (E)-1,3-diphenylprop-2-en-1-ol | Phenylboronic acid | 85 |
| (E)-1,3-diphenylprop-2-en-1-ol | This compound | 92 |
| (E)-1,3-diphenylprop-2-en-1-ol | Benzofuran-2-boronic acid | 81 |
| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-ol | This compound | 88 |
Regioselectivity and Diastereoselectivity in Borane-Catalyzed C-H Insertion
Lewis acidic boranes are effective metal-free catalysts for reactions of donor-acceptor diazo compounds with various substrates, including heterocycles like benzofuran. researchgate.net While these reactions typically involve the benzofuran ring as the substrate rather than this compound as the reagent, they provide crucial insights into the inherent reactivity and selectivity of the benzofuran scaffold under borane (B79455) catalysis. When benzofuran reacts with α-aryl α-diazoesters in the presence of B(C₆F₅)₃, it exclusively yields cyclopropanated products. researchgate.net
The diastereoselectivity of these cyclopropanation reactions is often high, a phenomenon that can be explained by steric and electronic factors in the transition state. researchgate.net Steric hindrance between the aryl group of the substrate and the bulky tris(pentafluorophenyl)borane catalyst, combined with favorable π-π stacking interactions, dictates the facial selectivity of the carbene transfer, leading to a lower energy transition state for the major diastereomer. researchgate.net This demonstrates how borane catalysts can control stereochemical outcomes in transformations involving the benzofuran core structure.
Computational and Spectroscopic Investigations of Reaction Mechanisms
DFT Computed Reaction Pathways
Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting selectivity, and understanding the energetics of chemical transformations. researchgate.netrsc.org In the study of borane-catalyzed reactions involving benzofuran, DFT has been employed to map out potential reaction pathways and explain experimental observations. researchgate.netresearchgate.net For the B(C₆F₅)₃-catalyzed reaction between benzofuran and aryldiazoacetates, four potential pathways were computationally investigated. researchgate.net
The calculations revealed that the most favorable mechanism involves the B(C₆F₅)₃-catalyzed activation of the aryldiazoacetate at the oxygen atom, followed by the elimination of a nitrogen molecule (N₂). researchgate.net This step, the removal of N₂, was identified as the rate-limiting step of the reaction. researchgate.net The resulting intermediate then undergoes a nucleophilic attack from the benzofuran to generate the final cyclopropane product. researchgate.net These computational results align well with experimental findings and provide a detailed picture of the reaction at a molecular level. researchgate.net The energy barriers calculated for different pathways and diastereomeric transition states successfully explain the high diastereoselectivity observed in the reaction. researchgate.net
| Species | Pathway | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | N/A | 0.0 |
| O-bound Boron Intermediate | Most Favorable | -5.4 |
| Transition State (N₂ removal) | Most Favorable | +16.8 |
| Transition State (trans-diastereomer) | Cyclopropanation | +12.6 |
| Transition State (cis-diastereomer) | Cyclopropanation | +14.5 |
| Product (trans) | N/A | -46.7 |
Studies on Protodeboronation Pathways
Protodeboronation is a chemical reaction involving the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process is a well-documented and often undesired side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids are key reagents. wikipedia.org The propensity of a given boronic acid to undergo protodeboronation is highly dependent on various factors, including the reaction conditions and the nature of the organic substituent on the boron atom. wikipedia.org
Detailed mechanistic studies specifically investigating the protodeboronation pathways of this compound are not extensively available in the current body of scientific literature. However, by examining the established principles of protodeboronation for other heteroaromatic boronic acids, it is possible to infer the likely mechanistic pathways for this compound. The reactivity of heteroaromatic boronic acids in protodeboronation is significantly influenced by the reaction's pH, which dictates the speciation of the boronic acid in aqueous media. ed.ac.uk
For simple non-basic aromatic boronic acids, two primary mechanisms have been identified: a general acid-catalyzed pathway and a specific base-catalyzed pathway. wikipedia.org The acid-catalyzed route involves the reaction of the boronic acid with an acid, while the base-catalyzed mechanism proceeds through the formation of a boronate anion, which then reacts with a proton source like water. wikipedia.org
Given that this compound is a heteroaromatic compound, its protodeboronation is expected to be influenced by the electronic properties of the benzofuran ring system. The position of the boronic acid group at the 3-position is significant. Studies on other 3-substituted heteroaromatic boronic acids, such as 3-thienylboronic acid, have shown a susceptibility to both acid- and base-catalyzed protodeboronation. ed.ac.uk It is plausible that this compound would exhibit similar behavior.
The general pathways for protodeboronation that could be applicable to this compound include:
Acid-Catalyzed Protodeboronation: This pathway is facilitated by the presence of an acid and proceeds via an electrophilic substitution mechanism where a proton replaces the boronic acid group on the aromatic ring. ed.ac.uk
Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate anion ([ArB(OH)3]⁻). This boronate is generally more susceptible to protodeboronation than the neutral boronic acid. ed.ac.uk
Autocatalysis: In some cases, the protodeboronation of the boronate can be catalyzed by the boronic acid itself, a phenomenon that becomes more significant when the pH is close to the pKa of the boronic acid. researchgate.net
The rate of protodeboronation is highly dependent on the pH of the medium. A comprehensive study of various heteroaromatic boronic acids revealed that the rates of protodeboronation can vary by several orders of magnitude depending on the pH and the structure of the heteroaromatic ring. ed.ac.uk For instance, some heteroaromatic boronic acids, like 2-pyridyl boronic acid, are highly unstable and undergo rapid protodeboronation, especially at neutral pH, due to the formation of a reactive zwitterionic intermediate. wikipedia.orged.ac.uk In contrast, 3- and 4-pyridyl boronic acids are significantly more stable. ed.ac.uk As benzofuran is not strongly basic, the formation of a zwitterionic species is less likely to be a dominant pathway compared to nitrogen-containing heterocycles.
Due to the lack of specific experimental data for this compound, the following data table is illustrative and hypothetical. It is designed to represent the type of data that would be collected in a kinetic study of its protodeboronation, based on studies of analogous compounds like 3-thienylboronic acid. The values are not experimental and serve only to demonstrate the parameters of interest in such a mechanistic investigation.
Hypothetical Kinetic Data for the Protodeboronation of this compound
| Entry | pH | Temperature (°C) | Observed Rate Constant (k_obs) (s⁻¹) | Predominant Pathway |
|---|---|---|---|---|
| 1 | 2.0 | 70 | 1.5 x 10⁻⁵ | Acid-Catalyzed |
| 2 | 7.0 | 70 | 2.0 x 10⁻⁶ | Minimal Reaction |
| 3 | 9.0 | 70 | 8.0 x 10⁻⁵ | Base-Catalyzed / Autocatalysis |
This hypothetical data illustrates that the protodeboronation rate is expected to be lowest at neutral pH and to increase under both acidic and, more significantly, basic conditions.
Further research, including detailed kinetic studies using techniques like NMR spectroscopy across a wide pH range, would be necessary to definitively elucidate the specific protodeboronation pathways and rates for this compound. ed.ac.uk Such studies would provide valuable insights into the stability of this compound and help in optimizing conditions for its use in synthetic applications. ed.ac.uk
Applications of Benzofuran 3 Boronic Acid in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Bioactive Benzofuran (B130515) Derivatives
The benzofuran core is a "privileged structure" in drug discovery, frequently appearing in biologically active compounds. rsc.org Benzofuran-3-boronic acid is particularly useful in this context, providing a reactive handle for chemists to introduce molecular diversity and fine-tune the pharmacological properties of new chemical entities. The synthesis of benzofuran derivatives often involves catalytic strategies, including the use of palladium, copper, and various acids to construct the core heterocyclic system. acs.orgnih.gov
Benzofuran-Based Compounds as Lead Structures
Benzofuran derivatives are recognized as potent lead compounds in the quest for new drugs due to their wide range of pharmacological activities. rsc.orgrsc.org The inherent biological activities of the benzofuran scaffold, including anti-tumor, antibacterial, and antiviral properties, make it an attractive starting point for drug design. rsc.orgrsc.orgscienceopen.com Medicinal chemists utilize the benzofuran core to synthesize novel derivatives with the aim of creating therapies that are more effective than existing treatments. nih.gov The introduction of different substituents onto the benzofuran ring system can lead to new compounds with distinct structural features and potentially superior therapeutic value. nih.gov
The versatility of the benzofuran ring allows for its incorporation into a wide variety of molecular architectures, from simple substituted derivatives to complex hybrid molecules. mdpi.com This structural flexibility is a key reason why benzofurans have been a focus of research for developing new therapeutic agents against a multitude of disorders. rsc.orgnih.gov
Structure-Activity Relationships of Boronic Acid Containing Benzofurans
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For benzofuran derivatives, SAR analyses have revealed that the type and position of substituents on the benzofuran ring are critical for their biological activity. nih.gov
In the context of anticancer agents, for example, substitutions at the C-2 position of the benzofuran core with ester or heterocyclic rings have been found to be important for cytotoxic activity. nih.gov The presence of specific functional groups, such as halogens (bromine, fluorine) or carboxamide moieties, can significantly enhance the antiproliferative effects of these compounds. mdpi.comresearchgate.net For instance, the addition of a fluorine atom at position 4 of a 2-benzofuranyl group was shown to double the potency of a urokinase-type plasminogen activator (uPA) inhibitor. nih.gov
In the development of anti-Hepatitis C Virus (HCV) inhibitors, SAR studies have demonstrated that the boronic acid group is essential for potent antiviral activity. nih.govacs.org The potency of these inhibitors can be improved by placing electron-withdrawing groups adjacent to the boron atom. acs.org Conversely, replacing the boronic acid with other functional groups, such as carbonylated or hydroxymethyl analogues, or esterifying the boronic acid, leads to a significant decrease or complete loss of activity. nih.govnih.gov This highlights the critical role of the boronic acid moiety in the compound's mechanism of action.
Therapeutic Potential and Pharmacological Activities
Derivatives synthesized from this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for treating various diseases. rsc.orgrsc.org
Anti-Hepatitis C Virus (HCV) Inhibition
Benzofuran-based compounds have emerged as potent inhibitors of the Hepatitis C Virus (HCV), specifically targeting the NS5B polymerase, an essential enzyme for viral replication. nih.govmdpi.com A notable example is the development of a benzofuran class of HCV inhibitors where the boronic acid moiety was found to be crucial for antiviral activity. acs.org
SAR studies have guided the optimization of these compounds. It was discovered that substitutions at the C2, C3, and C5 positions of the benzofuran scaffold significantly impact HCV inhibitory activity. nih.gov While aryl or heteroaryl groups at the C5-position and various substituted aryl groups at the C2-position contribute to potent inhibition, the replacement of a propargyl alcohol group at the C3-position with an aryl or heteroaryl group resulted in a complete loss of potency. nih.gov Optimization efforts have led to the identification of several compounds with potent anti-HCV activity (EC₅₀ < 100 nM) and low cytotoxicity. nih.gov
| Compound ID | R1 Group | R2 Group | R3 Group | EC₅₀ (nM) | Selectivity Index (SI) |
| 10{13} | 4-methoxyphenyl | 3',4',5'-trimethoxyphenyl | 2,2-dimethylpropargyl alcohol | 98 | 879 |
| 3{4} | 3-(1-ethynylcyclohexanol) | 5-(3',4',5'-trimethoxyphenyl) | 3'-thiophene | 177 | >568 |
This table presents data on the anti-HCV activity of specific benzofuran derivatives, highlighting the impact of different substituents on their potency and selectivity. nih.gov
Anticancer Agents
Benzofuran derivatives have shown significant potential as anticancer agents, with numerous studies highlighting their cytotoxic activity against various cancer cell lines. rsc.orgnih.govnih.gov The benzofuran scaffold has been used to develop compounds that induce apoptosis (programmed cell death) in cancer cells and inhibit key pathways involved in tumor growth. researchgate.netnih.gov
The anticancer effects of these derivatives are often linked to their specific chemical structures. For instance, the presence of a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cells. mdpi.com Similarly, 3-amidobenzofuran derivatives have demonstrated significant antiproliferative efficacy against breast, colon, and cervical cancer cell lines. nih.gov
| Compound Class | Cancer Cell Line | Key Structural Feature | IC₅₀ (µM) |
| Brominated Benzofuran | K562 (Leukemia) | Bromine on methyl at C-3 | 5 |
| Brominated Benzofuran | HL60 (Leukemia) | Bromine on methyl at C-3 | 0.1 |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | N-phenethyl carboxamide | 3.01 |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | N-phenethyl carboxamide | 5.20 |
This table summarizes the cytotoxic activity of selected benzofuran derivatives against different cancer cell lines, indicating the importance of specific structural modifications for anticancer potency. mdpi.comnih.gov
Antimicrobial and Antifungal Properties
The benzofuran scaffold is a key component in many compounds exhibiting antimicrobial and antifungal activities. rsc.orgrsc.orgnih.gov Boron-containing compounds, in general, have been recognized for their antimicrobial properties, and benzofuran-boronic acid derivatives are no exception. nih.govresearchgate.net
Research has shown that specific substitutions on the benzofuran ring are crucial for antimicrobial efficacy. For example, compounds with a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity against a range of bacterial strains. nih.gov In terms of antifungal properties, certain halogenated derivatives of 3-benzofurancarboxylic acid have shown activity against pathogenic fungi like Cryptococcus neoformans and Aspergillus fumigatus. researchgate.net The conversion of a methyl carboxylate derivative into its dibromo derivative was found to drastically increase its antifungal activity. researchgate.net
| Compound Type | Target Organism | Key Structural Feature | MIC (µg/mL) |
| 6-Hydroxy Benzofuran | Various Bacteria | Hydroxyl group at C-6 | 0.78 - 3.12 |
| Benzofuran-5-ol derivative | Various Fungi | 5-ol group | 1.6 - 12.5 |
| Aza-benzofuran (Compound 1) | S. aureus | Aza-benzofuran core | 12.5 |
| Oxa-benzofuran (Compound 6) | P. italicum | Oxa-benzofuran core | 12.5 |
This table showcases the minimum inhibitory concentration (MIC) values for different benzofuran derivatives against various microbial pathogens, illustrating their potential as antimicrobial and antifungal agents. nih.govmdpi.com
Anti-inflammatory and Antioxidant Activities
The benzofuran scaffold is a key feature in many compounds exhibiting significant anti-inflammatory and antioxidant properties. nih.govscienceopen.com While specific studies focusing exclusively on the anti-inflammatory and antioxidant capacity of this compound are not extensively detailed, the activities of various benzofuran derivatives provide strong evidence for the potential of this structural class.
Anti-inflammatory Activity: Inflammation is a complex biological response mediated by factors like prostaglandins (B1171923) and pro-inflammatory cytokines. nih.gov Research has shown that various benzofuran derivatives can effectively inhibit these inflammatory pathways. For instance, certain aza-benzofuran compounds isolated from the marine-derived fungus Penicillium crustosum demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. mdpi.com One compound, in particular, showed an IC₅₀ value of 16.5 μM, which was more potent than the positive control, celecoxib (B62257) (IC₅₀ = 32.1 μM). mdpi.com
Similarly, newly synthesized heterocyclic/benzofuran hybrids have been evaluated for their ability to suppress inflammatory responses. mdpi.com One such piperazine (B1678402)/benzofuran hybrid, compound 5d, exhibited an excellent inhibitory effect on the generation of NO, with an IC₅₀ value of 52.23 ± 0.97 μM, and was found to down-regulate the secretion of pro-inflammatory factors like COX-2, TNF-α, and IL-6. nih.govmdpi.com The mechanism of action for some of these compounds is linked to the inhibition of classic inflammation signaling pathways such as NF-κB and MAPK. nih.govmdpi.com Other studies have synthesized novel furosalicylic acids and furosalicylanilides that showed anti-inflammatory activity comparable to Diclofenac in rat models, with the added benefit of potentially lower ulcerogenic effects. nih.gov
Antioxidant Activity: Oxidative stress, caused by an imbalance of free radicals in the body, is implicated in numerous diseases. Benzofuran derivatives have emerged as a promising scaffold for designing antioxidant agents. nih.gov The antioxidant potential of these compounds often stems from their ability to scavenge free radicals. It has been noted that transforming a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity. nih.gov For example, a water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), was reported to have better antioxidant activity than the congener compound Trolox C. nih.govsemanticscholar.org
The antioxidant capacity of various synthetic benzofurans has been demonstrated using methods like the DPPH free radical scavenging assay. nih.govsemanticscholar.orgresearchgate.net In one study, several newly synthesized benzofuran derivatives showed very good antioxidant activity, with some compounds containing morpholine (B109124) or piperazine moieties being particularly effective. nih.govsemanticscholar.org Theoretical studies using density functional theory (DFT) on benzofuran–stilbene hybrid compounds have also been conducted to understand their antioxidative mechanisms, suggesting that O–H bond breakage is a key factor in their free-radical scavenging activity. rsc.org
| Compound Class | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| Aza-benzofuran derivatives | NO inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ values as low as 16.5 μM, surpassing the positive control. | mdpi.com |
| Piperazine/benzofuran hybrid (5d) | NO inhibition in LPS-stimulated RAW 264.7 cells | IC₅₀ = 52.23 ± 0.97 μM; down-regulated COX-2, TNF-α, IL-6. | nih.govmdpi.com |
| Furosalicylic acids/anilides | Carrageenan-induced paw edema in rats | Activity comparable to Diclofenac with less ulcerogenic effect. | nih.gov |
| Benzofuran-pyrazole hybrids | HRBC membrane stabilization | Stabilization percentages ranging from 86.70% to 99.25%. | researchgate.net |
Enzyme Inhibition Mechanisms (e.g., Leucyl-tRNA Synthetase)
Boronic acids are recognized as potent enzyme inhibitors, a property attributed to the boron atom's ability to form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site. mdpi.comresearchgate.net This interaction can effectively mimic the tetrahedral transition state of substrate hydrolysis, leading to potent inhibition. mdpi.com
A prominent example of this inhibitory mechanism is seen with benzoxaboroles , a class of compounds structurally related to benzofuran boronic acids. The antifungal drug Tavaborole (a benzoxaborole) functions by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. nih.gov The mechanism involves the boron atom of the benzoxaborole forming a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine (B11128) on the tRNA molecule within the enzyme's editing site. ox.ac.ukacs.orgscispace.com This trapping of the tRNA prevents the catalytic cycle from completing, thereby halting protein synthesis and inhibiting fungal growth. acs.orgscispace.com This unique "oxaborole tRNA trapping" (OBORT) mechanism establishes the editing site of aminoacyl-tRNA synthetases as a viable drug target. scispace.com This strategy has been leveraged to develop inhibitors against LeuRS in various pathogens, including Mycobacterium tuberculosis. acs.orgnih.gov
While the LeuRS inhibition mechanism is well-documented for benzoxaboroles, the broader class of boronic acids has been successfully developed as inhibitors for other enzyme classes, most notably proteases. nih.gov Bortezomib, a dipeptide boronic acid, was the first proteasome inhibitor approved for treating multiple myeloma. mdpi.comnih.gov Its boronic acid moiety forms a complex with the N-terminal threonine hydroxyl group in the proteasome's active site, disrupting protein degradation pathways and inducing cancer cell apoptosis. mdpi.com This success has spurred the development of a new generation of boronic acid-based inhibitors targeting various enzymes, including β-lactamases, which are responsible for antibiotic resistance. mdpi.commdpi.com
Boronic Acids in Drug Delivery Systems and Sensors
The unique chemical properties of the boronic acid group make it a versatile tool for advanced biomedical applications, including drug delivery and molecular sensing. mdpi.comnih.gov
Drug Delivery Systems: Boronic acids have been incorporated into nanomaterials and polymers to create "smart" drug delivery systems that respond to specific biological stimuli. nih.govacs.org A key feature is the ability of boronic acids to form reversible covalent bonds (boronate esters) with molecules containing cis-diol functionalities, such as sugars, glycoproteins, and certain nucleotides. acs.orgacs.org
This reactivity allows for the design of:
Glucose-Responsive Systems: Phenylboronic acid (PBA)-based materials are widely explored for creating self-regulated insulin (B600854) delivery devices for diabetes treatment. nih.govresearchgate.net In these systems, insulin is encapsulated within a hydrogel or nanoparticle matrix containing boronic acids. In the presence of high glucose levels, the glucose competes for binding to the boronic acid moieties, causing the matrix to swell or disassemble and release the insulin.
pH-Responsive Systems: The equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral form of a boronic acid is pH-dependent. acs.org This property can be harnessed to trigger drug release in the acidic microenvironments often found in tumors or intracellular compartments. acs.org
ROS-Responsive Systems: Boronic acids can react with reactive oxygen species (ROS), which are often overproduced in diseased tissues. acs.org This reaction can cleave the boronate ester or the carbon-boron bond, leading to the degradation of the delivery vehicle and the release of its therapeutic cargo at the site of inflammation or cancer. acs.org
Sensors: The same reversible interaction with diols that is useful in drug delivery also makes boronic acids excellent recognition elements for molecular sensors. nih.gov When a boronic acid binds to a diol-containing analyte like glucose or other saccharides, it can trigger a change in a measurable signal. birmingham.ac.uk These sensors are being developed for various biomedical applications, including diagnostics and bioimaging. acs.orgmdpi.com
Common types of boronic acid-based sensors include:
Fluorescent Sensors: These sensors often incorporate a fluorophore near the boronic acid group. Binding to a saccharide can alter the electronic properties of the system, causing a change in fluorescence intensity or wavelength, which can be easily detected. nih.govrsc.org
Electrochemical Sensors: The binding event can be translated into an electrical signal, such as a change in current or potential, for quantitative detection. birmingham.ac.uk
Colorimetric Sensors: Analyte binding can induce a visible color change, allowing for simple, equipment-free detection. birmingham.ac.uk
| Analyte Class | Sensor Principle | Potential Application | Reference |
|---|---|---|---|
| Saccharides (e.g., Glucose, Fructose) | Fluorescent, Electrochemical, Colorimetric | Diabetes monitoring, metabolic studies | birmingham.ac.ukrsc.org |
| Glycoproteins (e.g., Sialyl Lewis X) | Fluorescent | Tumor cell imaging and diagnostics | rsc.org |
| Catecholamines | Fluorescent | Neurotransmitter detection | rsc.org |
| Reactive Oxygen Species (ROS) | Fluorescent | Monitoring oxidative stress | nih.gov |
Challenges and Opportunities in Boronic Acid Drug Development
The successful introduction of several FDA-approved boron-containing drugs has validated boronic acids as a valuable pharmacophore in modern medicinal chemistry. nih.govtandfonline.combohrium.com However, their development is associated with a unique set of challenges and significant opportunities.
Challenges:
Selectivity and Off-Target Effects: The primary interaction of boronic acids is with diols, which are ubiquitous in biological systems (e.g., on cell surfaces and in RNA). This lack of inherent specificity can lead to off-target binding and potential toxicity. nih.gov Designing boronic acid drugs requires careful tuning of the molecular structure to achieve high affinity for the intended target while minimizing interactions with other biomolecules.
Stability: While generally stable, the carbon-boron bond can be susceptible to cleavage under certain oxidative conditions, which could affect the drug's stability and pharmacokinetic profile.
Computational Design: The unique electronic properties of boron, including its empty p-orbital and its ability to switch between sp² and sp³ hybridization, make it difficult to model accurately with standard computational chemistry software. tandfonline.com This complicates in silico drug design and necessitates the development of new parameters and methods for reliable predictions. tandfonline.com
Clinical Failures: Despite successes, some boronic acid drug candidates have failed in clinical trials. For example, the dipeptidyl peptidase inhibitor Talabostat (Val-Boro-Pro) did not complete clinical trials for cancer treatment, highlighting the hurdles in translating preclinical promise to clinical success. nih.gov
Opportunities:
Novel Mechanism of Action: Boronic acids offer the advantage of reversible covalent inhibition, which can provide a desirable balance of high potency and prolonged duration of action, often with an improved safety profile compared to irreversible covalent inhibitors. nih.gov
Proven Clinical Success: The approval and clinical use of drugs like the proteasome inhibitors Bortezomib and Ixazomib for multiple myeloma, and the β-lactamase inhibitor Vaborbactam, have paved the way for broader acceptance and interest in boron-containing compounds. mdpi.comnih.govmdpi.com These drugs demonstrate that the challenges associated with boron chemistry can be overcome to produce safe and effective medicines.
Broad Therapeutic Potential: The versatility of the boronic acid group allows it to be incorporated into molecules targeting a wide array of diseases. mdpi.com Ongoing research is exploring their use as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. mdpi.comnih.gov
Platform for New Discovery: The growing understanding of boron chemistry provides medicinal chemists with a new tool to modulate the properties of bioactive molecules. researchgate.net Incorporating a boronic acid can improve potency, selectivity, and pharmacokinetic characteristics, offering an opportunity to enhance existing drug scaffolds or discover entirely new classes of therapeutics. mdpi.com
Applications of Benzofuran 3 Boronic Acid in Materials Science
Development of Advanced Materials
Benzofuran-3-boronic acid serves as a crucial building block for the construction of more complex molecular architectures through synthetic organic chemistry. nih.gov Its primary utility lies in its role as a substrate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the benzofuran (B130515) core to other aromatic or organic fragments. acs.org This synthetic versatility is fundamental to the development of advanced materials, as it permits the precise engineering of molecules with tailored electronic, optical, and physical properties. By strategically combining the this compound unit with other functional groups, researchers can create a diverse library of compounds for various material applications. acs.org
Integration into Polymers and Nanomaterials
The unique chemical characteristics of this compound facilitate its incorporation into both polymeric structures and nanomaterials. The benzofuran unit itself can be polymerized, forming optically active polybenzofurans with controlled molecular weights through processes like asymmetric cationic polymerization. acs.org Furthermore, novel polymers containing poly(benzofuran-co-arylacetic acid) structures have been synthesized through thermal treatment of related precursors, resulting in highly functionalized polymers with carboxylic acid, phenol, and lactone units. rsc.org
The boronic acid group is particularly effective for functionalizing materials. Boronic acids can be integrated into a wide array of materials, including micelles, hydrogels, and other polymeric assemblies. nih.govnih.gov This functionalization is key to creating "smart" materials that can respond to specific chemical stimuli. nih.gov For instance, boronic acid-functionalized polymer gels and nanoparticles have been developed for various applications, leveraging the reactive nature of the boronic acid moiety. rsc.orgsemanticscholar.org
Enhancement of Material Properties (e.g., strength, conductivity)
The incorporation of the benzofuran structure into materials can significantly enhance their intrinsic properties. Benzofuran derivatives are noted for their advantageous electrochemical behavior and thermal stability. nih.gov The rigid and planar nature of the fused ring system contributes to excellent molecular stacking, a property that is critical for efficient charge transport in organic electronic materials. bohrium.com
The properties that are often enhanced by the inclusion of benzofuran moieties are summarized below:
| Property Enhanced | Contributing Structural Feature | Resulting Advantage |
| Thermal Stability | The rigid, fused aromatic ring system of benzofuran. nih.gov | Increased durability and operational lifetime of materials at elevated temperatures. |
| Fluorescence / Quantum Yield | The conjugated π-electron system of the benzofuran core. nih.govbohrium.com | Brighter and more efficient light emission for applications in displays and sensors. |
| Electrochemical Behavior | The electron-rich nature of the benzofuran ring. nih.gov | Improved performance as hole-transporting materials in electronic devices. nih.gov |
| Molecular Stacking | The planarity and rigidity of the furan-based structure. bohrium.com | Enhanced charge mobility and conductivity in organic semiconductors. |
Utilization in Fluorescent Probes and Sensors for Analytical Chemistry
A prominent application of this compound is in the design of fluorescent sensors. This functionality relies on a well-established chemical principle involving the boronic acid group. As Lewis acids, boronic acids can reversibly bind with compounds containing 1,2- or 1,3-diols, such as carbohydrates, to form stable cyclic esters. rsc.orgnih.gov This binding event causes a significant change in the fluorescence properties of the molecule. rsc.orgnih.gov
In such a sensor, the benzofuran unit acts as the fluorophore (the light-emitting component), while the boronic acid serves as the recognition site or acceptor. nih.govnih.gov When the boronic acid binds to a target diol, the electronic environment of the benzofuran fluorophore is altered, leading to a detectable change in the fluorescence emission, such as an increase or decrease in intensity or a shift in wavelength. nih.gov This "off/on" or "on/off" switching mechanism allows for the sensitive and selective detection of biologically important molecules like glucose and other saccharides. rsc.orgnih.gov
The fundamental components of these boronic acid-based fluorescent sensors are outlined in the following table.
| Sensor Component | Role | Example Moiety |
| Fluorophore | Emits light upon excitation; its emission is modulated by binding at the acceptor site. | Benzofuran nih.gov |
| Acceptor (Recognition Site) | Binds selectively to the target analyte (e.g., a diol). | Boronic Acid rsc.orgnih.gov |
| Linker | Connects the fluorophore and the acceptor, facilitating electronic communication between them. | Covalent Bond |
Applications in Semiconductor Materials and Optoelectronics
This compound is classified as a building block for small molecule semiconductors, indicating its utility in the field of organic electronics. cymitquimica.com Derivatives of benzofuran are particularly valued for their application in optoelectronic devices due to their favorable electronic properties. nih.gov
One of the key applications is in Organic Light-Emitting Diodes (OLEDs), where benzofuran-containing molecules can function as hole-transporting materials. nih.gov Their inherent fluorescence and thermal stability also make them suitable as blue-light emitting components. nih.gov In the realm of renewable energy, furan-based materials, including benzofuran derivatives, are being explored for use in organic solar cells. bohrium.comresearchgate.net The structural properties of benzofuran, such as rigidity and good molecular stacking, are advantageous for creating efficient organic photovoltaic materials. bohrium.com Furthermore, advanced research into boron/nitrogen-doped polycyclic aromatic hydrocarbons that incorporate dibenzofuran (B1670420) structures is paving the way for next-generation multiple resonance emissive materials for high-purity color OLEDs. researchgate.net
| Optoelectronic Application | Role of Benzofuran-Boronic Acid Derivative | Key Properties Utilized |
| Organic Light-Emitting Diodes (OLEDs) | Hole-Transporting Material, Emissive Layer Component nih.gov | Good electrochemical behavior, high quantum yield, thermal stability. nih.gov |
| Organic Photovoltaics (OPVs) | Component of Donor or Acceptor Materials bohrium.comresearchgate.net | Strong rigidity, excellent molecular stacking, good solubility. bohrium.com |
| Advanced Emissive Materials | Core structure in B/N-doped emitters researchgate.net | Multiple resonance effect for narrowband emission. researchgate.net |
Advanced Research Directions and Future Perspectives
Stereoselective Synthesis of Complex Benzofuran (B130515) Scaffolds
The development of methods for the stereoselective synthesis of complex molecules containing the benzofuran core is a significant area of contemporary research. While benzofuran itself is planar, the creation of substituted 2,3-dihydrobenzofurans introduces chiral centers that are crucial for biological activity. Future research is directed towards utilizing Benzofuran-3-boronic acid and its derivatives in catalytic asymmetric reactions to control the stereochemistry of these scaffolds.
One promising avenue is the application of rhodium-catalyzed intramolecular C-H insertion reactions of aryldiazoacetates, which have been shown to produce cis-2,3-dihydrobenzofurans with high enantio- and diastereoselectivity. acs.orgacs.org Adapting such methodologies to substrates derived from this compound could provide access to a diverse range of optically active dihydrobenzofuran building blocks. The boronic acid moiety can serve as a handle for introducing further complexity before or after the key stereoselective step. Research in this area aims to expand the library of chiral benzofuran-based compounds for drug discovery and development. acs.orgnih.gov
Development of Novel Catalytic Systems for this compound Transformations
The boronic acid functional group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov A primary focus of future research is the development of more efficient, selective, and sustainable catalytic systems for transformations involving this compound. While palladium catalysts are widely used, investigations into catalysts based on other transition metals like nickel, copper, and rhodium are gaining traction for benzofuran synthesis and could be applied to its boronic acid derivatives. acs.orgnih.gov
Recent advances in catalysis for benzofuran synthesis that could be adapted for this compound transformations are summarized below.
| Catalytic System | Transformation Type | Potential Advantage for this compound | Reference |
| Rhodium(I)/Brønsted Acid | Tandem Arylation-Cyclization | Mild reaction conditions, high chemo- and regioselectivity. | researchgate.net |
| Copper Iodide | One-Pot Synthesis | Use of an inexpensive and environmentally benign catalyst. | acs.orgnih.gov |
| Nickel Catalysts | Nucleophilic Addition | Activation for forming new C-C bonds under different conditions. | acs.orgnih.gov |
| Palladium Acetate (B1210297) | Arylation | Well-established for coupling reactions, with ongoing ligand development. | acs.org |
The goal is to create catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable novel bond formations at the 3-position of the benzofuran ring, thereby expanding its synthetic utility.
Expansion of Biological Applications through Chemical Biology Approaches
Benzofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.org Chemical biology seeks to use chemical tools to study and manipulate biological systems. This compound is an ideal starting point for creating such tools. The boronic acid moiety is known to form reversible covalent bonds with diols, a feature present in many biological molecules, including carbohydrates and glycoproteins. It can also act as a serine protease inhibitor.
Future research will focus on designing and synthesizing derivatives of this compound as:
Enzyme Inhibitors: Benzofuran scaffolds are known to inhibit enzymes such as tyrosinase and lysine-specific demethylase 1 (LSD1). nih.govresearchgate.net Tailored benzofuran-3-boronic acids can be developed as potent and selective inhibitors for therapeutic purposes.
Molecular Probes: By attaching fluorescent tags or affinity labels, this compound derivatives can be used to identify and study the biological targets of benzofuran-based drugs.
DNA-Binding Agents: Certain benzofuran derivatives have shown strong DNA-binding affinities, suggesting their potential as intercalators for anticancer therapy. nih.gov The boronic acid group can be functionalized to enhance this interaction or to target specific DNA sequences.
These chemical biology approaches will not only help in elucidating the mechanism of action of bioactive benzofurans but also accelerate the discovery of new therapeutic agents. bohrium.com
Computational Chemistry in Predicting Reactivity and Designing New Benzofuran Derivatives
Computational chemistry has become an indispensable tool in modern chemical research. For this compound, computational methods are being increasingly applied to predict its reactivity and to guide the design of new derivatives with desired properties.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of this compound and its derivatives. biorxiv.orgrsc.org This insight is crucial for optimizing reaction conditions and predicting the outcome of new transformations.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help in building models that correlate the chemical structure of benzofuran derivatives with their biological activity. researchgate.net These models can predict the potency of newly designed compounds before they are synthesized, saving time and resources.
Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as an enzyme or receptor. researchgate.net It can be used to predict the binding mode of this compound derivatives and to design new molecules with improved binding affinity and selectivity. biorxiv.org
The synergy between computational prediction and experimental validation is expected to accelerate the discovery of new reactions and applications for this compound.
| Computational Method | Application for this compound | Research Goal | Reference |
| Density Functional Theory (DFT) | Predicting reaction pathways, conformational analysis. | Optimize syntheses, understand structural properties. | biorxiv.orgrsc.org |
| 3D-QSAR | Modeling relationship between structure and biological activity. | Design more potent bioactive derivatives. | researchgate.net |
| Molecular Docking | Simulating binding to biological targets (e.g., enzymes). | Predict and improve therapeutic potential. | researchgate.net |
Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research will prioritize the development of more sustainable and environmentally friendly methods for the synthesis of this compound itself. Traditional syntheses of aryl boronic acids often rely on organometallic reagents that require anhydrous conditions and can generate significant waste. nih.gov
Emerging sustainable strategies applicable to this compound synthesis include:
C-H Borylation: The direct, transition-metal-catalyzed borylation of a C-H bond on the benzofuran ring is a highly atom-economical approach that avoids the need to pre-functionalize the starting material.
Use of Greener Solvents: Replacing conventional organic solvents with more benign alternatives, such as deep eutectic solvents (DES), can significantly reduce the environmental impact of the synthesis. acs.orgnih.gov
Photocatalysis: Visible-light-mediated reactions can often be performed under mild conditions with low catalyst loading, offering a green alternative to traditional thermal methods. nih.gov
The adoption of these sustainable practices will be crucial for the large-scale and environmentally responsible production of this compound.
Exploration of New Applications in Emerging Fields
Beyond its established roles in pharmaceuticals and organic synthesis, this compound is a promising candidate for applications in materials science and other emerging fields. The benzofuran core possesses interesting photophysical and electronic properties that can be exploited in the design of advanced materials.
Future research directions include:
Organic Electronics: Benzofuran-containing polymers and small molecules have been investigated for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgresearchgate.net The boronic acid group serves as a versatile handle for incorporating the benzofuran unit into larger conjugated systems via Suzuki coupling.
Sensors: The ability of the boronic acid group to bind with saccharides makes it a valuable component in the design of fluorescent sensors for glucose and other biologically important sugars.
Dye-Sensitized Solar Cells (DSSCs): Benzofuran derivatives have been utilized in the synthesis of dyes for DSSCs. nih.govresearchgate.net The functionalization of this compound could lead to new dyes with improved light-harvesting efficiency and stability.
The exploration of these novel applications will diversify the utility of this compound and establish its role as a key building block in the development of next-generation technologies.
Q & A
Q. What are the recommended synthetic routes for Benzofuran-3-boronic Acid, and how do reaction conditions influence yield?
this compound is typically synthesized via cross-coupling reactions or functionalization of pre-formed benzofuran scaffolds. Key methods include:
- Suzuki-Miyaura Coupling : Using halogenated benzofuran derivatives (e.g., bromobenzofuran) with boronic acids or esters under palladium catalysis. Optimizing ligand choice (e.g., SPhos or XPhos) and base (e.g., K₂CO₃) enhances yields .
- Direct Borylation : Directed ortho-metalation (DoM) strategies using lithiation followed by trapping with borate esters. Temperature control (-78°C to room temperature) is critical to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/water) removes anhydride impurities, which are common byproducts .
Q. How should researchers characterize this compound to confirm purity and structure?
- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acid) and ¹H NMR (aromatic protons at δ 6.8–7.8 ppm) confirm structural integrity. Anhydride impurities (cyclic trimeric boroxines) appear as distinct peaks in ¹H NMR .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) verifies molecular ion ([M+H]⁺ for C₈H₇BO₃, m/z calc. 178.04) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition above 150°C indicates anhydride formation .
Q. What are the common impurities in commercial this compound, and how can they be mitigated?
- Anhydrides (Boroxines) : Formed via dehydration of boronic acid. Mitigation includes:
- Storage at 2–8°C under inert gas (argon).
- Pre-reaction hydration (stirring in THF/H₂O) to regenerate boronic acid .
- Residual Solvents : Detectable via GC-MS. Purging with vacuum or azeotropic distillation removes traces .
Advanced Research Questions
Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?
- Electron-Deficient Systems : The benzofuran ring’s electron-withdrawing oxygen enhances boronic acid’s electrophilicity, accelerating transmetalation in Suzuki-Miyaura couplings. However, excessive electron deficiency may reduce stability, requiring milder bases (e.g., CsF) .
- Steric Effects : Substituents at the 2-position hinder coupling efficiency. Computational studies (DFT) suggest that planar transition states favor reactivity .
Q. What strategies improve the stability of this compound in aqueous media for biological applications?
- Protection as Pinacol Esters : Converts boronic acid to air-stable esters. Deprotection with aqueous HCl regenerates the active form .
- pH Control : Buffering at pH 7–9 minimizes hydrolysis. Below pH 6, rapid decomposition occurs via boroxine formation .
- Coordination with Diols : Adding mannitol or glycerol stabilizes boronic acid through reversible esterification .
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?
- Mechanistic Studies : Use kinetic isotopic labeling (KIE) or in-situ IR spectroscopy to identify rate-determining steps. For example, competing pathways (e.g., direct vs. conjugate addition) may explain variability .
- Systematic Screening : Vary ligands (e.g., BINOL vs. SPINOL), solvents (DME vs. toluene), and temperatures to map optimal conditions .
- Cross-Validation : Reproduce reported protocols with strict anhydrous conditions, as trace water significantly alters reactivity .
Q. What role does this compound play in the synthesis of benzoxaboroles, and how is regioselectivity achieved?
- Pudovik Reaction : Reacts with phosphorylated aldehydes to form 3-phosphorylated benzoxaboroles. Regioselectivity is controlled by steric bulk of the aldehyde and microwave-assisted heating (80–120°C) .
- Crystallography : Single-crystal X-ray diffraction confirms the planar boronate intermediate, which directs attack to the 3-position .
Methodological Considerations
Q. How should researchers design experiments to study the tautomeric equilibria of this compound derivatives?
- Variable-Temperature NMR : Monitor ¹H and ¹¹B NMR shifts (e.g., -40°C to 60°C) to track boronic acid ⇌ boroxine interconversion .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict tautomer stability. Compare with experimental pKa measurements .
Q. What analytical techniques are critical for evaluating this compound in heterogeneous catalysis?
- X-ray Photoelectron Spectroscopy (XPS) : Identifies surface boron oxidation states on catalysts .
- Solid-State NMR : Probes coordination environments (e.g., B-O vs. B-C bonds) in immobilized systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
